2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825058
InChI: InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

CAS No.:

Cat. No.: VC15825058

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 2-(1-propan-2-ylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3
Standard InChI Key NZYSNZMSNVADLS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)C2CCCCN2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine features a six-membered piperidine ring substituted at the 2-position with a pyrazole group. The pyrazole moiety is further functionalized with an isopropyl group at the 1-position (Figure 1). This arrangement confers rigidity from the piperidine core and aromaticity from the pyrazole, enabling diverse molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
IUPAC Name2-(1-propan-2-yl-1H-pyrazol-4-yl)piperidine
SMILESCC(C)N1C=C(C=N1)C2CCCCN2
Topological Polar Surface Area30.7 Ų

The IUPAC name derives from the piperidine backbone (position 2) and the 1-isopropylpyrazole substituent. The stereochemistry at the piperidine ring (chair conformation) and pyrazole orientation influence its reactivity and binding affinity.

Synthesis and Manufacturing

Palladium-Catalyzed C–N Coupling

Recent advances in cross-coupling reactions enable efficient synthesis of pyrazole-piperidine hybrids. A seminal study demonstrated Pd(dba)₂-catalyzed alkylamination of 4-halo-1H-pyrazoles with secondary amines like piperidine . Adapting this method, 2-(1-isopropyl-1H-pyrazol-4-yl)piperidine can be synthesized via:

  • Halogenation: Introduction of a bromine or iodine at the pyrazole C4 position.

  • Ligand Selection: Bulky phosphine ligands (e.g., tBuDavePhos) facilitate coupling by stabilizing Pd intermediates .

  • Reaction Conditions: Microwave irradiation at 160°C in xylene achieves >60% yield within 10 minutes .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance amine nucleophilicity.

  • Stoichiometry: A 2:1 amine-to-halopyrazole ratio minimizes side reactions.

  • Purification: Silica gel chromatography (hexane/ethyl acetate) isolates the product.

Alternative Routes

  • Nucleophilic Substitution: Reacting 4-chloro-1-isopropylpyrazole with piperidine under basic conditions.

  • Multi-Step Assembly: Cyclocondensation of hydrazines with diketones, followed by piperidine coupling.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR: Piperidine protons resonate at δ 1.4–2.8 ppm (multiplet), while pyrazole protons appear as singlets at δ 7.2–8.1 ppm.

  • ¹³C NMR: Pyrazole carbons (C3, C5) show signals near δ 140–150 ppm; piperidine carbons appear at δ 25–50 ppm.

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 194.2.

Thermodynamic Properties

  • LogP: Calculated partition coefficient of 2.1 indicates moderate lipophilicity.

  • Solubility: >10 mg/mL in DMSO; <1 mg/mL in water (25°C).

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Structural analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely via membrane disruption.

Neuropharmacological Applications

Piperidine derivatives modulate G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The compound’s planar pyrazole may stabilize π-π interactions with aromatic residues in GPCR binding sites.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its tosylated derivatives show promise in cancer drug discovery.

Material Science

Functionalized pyrazole-piperidines act as ligands in catalytic systems for asymmetric hydrogenation.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the isopropyl and piperidine groups.

  • Process Optimization: Continuous-flow synthesis to improve scalability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

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